molecular formula C15H19N3S B2449917 (E)-4-((butylamino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-thione CAS No. 313685-89-1

(E)-4-((butylamino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-thione

Cat. No. B2449917
CAS RN: 313685-89-1
M. Wt: 273.4
InChI Key: SRGYQPMQKIIESF-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-((butylamino)methylene)-3-methyl-1-phenyl-1H-pyrazole-5(4H)-thione, also known as BMPT, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.

Scientific Research Applications

Organic Synthesis and Catalysis

A study discusses the synthesis of N-confused porphyrin derivatives by reacting active methylene compounds with N-confused porphyrin, showcasing the utility of such compounds in synthesizing novel porphyrin derivatives which are important in catalysis and organic electronics (Xiaofang Li et al., 2011). This illustrates the role of pyrazole derivatives in facilitating complex organic reactions.

Material Science

In the field of material science, pyrazole derivatives have been explored for their potential in creating high molecular weight polymers in a green approach, without the use of volatile organic compounds (VOCs) (K. Hong et al., 2002). This highlights the environmental benefits and efficiency of using such compounds in polymer science.

Medicinal Chemistry

Although excluding information on drug use and dosage, it's noteworthy that pyrazole derivatives, similar to the compound , have been extensively studied for their antibacterial and antitumor properties. For instance, certain bioactive pyrazoles have been synthesized and evaluated for their antibacterial and antitumor activities, suggesting the potential medicinal applications of such compounds (W. Hamama et al., 2012).

Corrosion Inhibition

Pyrazol derivatives have also been investigated for their application in corrosion inhibition, an important area in industrial chemistry. For example, a study explores the green synthesis of pyrazol derivatives and their effectiveness as corrosion inhibitors for steel, highlighting the compound's potential in extending the life of industrial materials (Ambrish Singh et al., 2020).

properties

IUPAC Name

4-(butyliminomethyl)-5-methyl-2-phenyl-1H-pyrazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c1-3-4-10-16-11-14-12(2)17-18(15(14)19)13-8-6-5-7-9-13/h5-9,11,17H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRTUDLOJGKINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=CC1=C(NN(C1=S)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816481
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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